D-2,6-Difluorophenyl-alanine

Peptide Therapeutics Metabolic Stability Protease Resistance

Enantiopure D-2,6-Difluorophenylalanine (≥97% ee) for protease-resistant peptide synthesis. The D-configuration blocks recognition by endogenous L-specific proteases, extending therapeutic peptide half-life—an advantage absent in the L-enantiomer (CAS 33787-05-2), DL-racemate (CAS 32133-39-4), or mono-fluorinated phenylalanine derivatives. The 2,6-difluorination pattern distinctively modulates aromatic ring electronics and lipophilicity (XLogP3-AA −1.2) versus 4-fluoro or 2,4-difluoro analogs. Deploy in SPPS, cathepsin (B/K/L/F/S) inhibitor development, and fluorination SAR. Insist on the D-enantiomer to eliminate post-synthetic chiral resolution and guarantee batch-to-batch reproducibility. Request bulk pricing.

Molecular Formula C9H9F2NO2
Molecular Weight 201.17 g/mol
CAS No. 266360-62-7
Cat. No. B1361450
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-2,6-Difluorophenyl-alanine
CAS266360-62-7
Molecular FormulaC9H9F2NO2
Molecular Weight201.17 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)F)CC(C(=O)O)N)F
InChIInChI=1S/C9H9F2NO2/c10-6-2-1-3-7(11)5(6)4-8(12)9(13)14/h1-3,8H,4,12H2,(H,13,14)/t8-/m1/s1
InChIKeyRFOVYDPRGDZBLJ-MRVPVSSYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





D-2,6-Difluorophenylalanine (CAS 266360-62-7): A Non-Natural Amino Acid for Peptide Therapeutics and Enzyme Inhibitor Design


D-2,6-Difluorophenylalanine (CAS 266360-62-7) is a non-natural amino acid derivative of phenylalanine, characterized by the substitution of two fluorine atoms at the 2 and 6 positions of the aromatic ring and a D- (R-) stereochemical configuration [1]. It has the molecular formula C9H9F2NO2 and a molecular weight of 201.17 g/mol [2]. The compound is a chiral building block employed in peptide synthesis, medicinal chemistry, and the development of enzyme inhibitors, where its fluorinated aromatic ring and non-natural D-configuration impart distinct physicochemical and biological properties compared to natural L-phenylalanine and mono-fluorinated analogs [3].

Why D-2,6-Difluorophenylalanine (CAS 266360-62-7) Cannot Be Substituted by L-Enantiomers or Mono-Fluorinated Analogs


D-2,6-Difluorophenylalanine cannot be generically substituted by its L-enantiomer (CAS 33787-05-2), the DL-racemic mixture (CAS 32133-39-4), or mono-fluorinated phenylalanine derivatives due to its unique combination of D-stereochemistry and 2,6-difluorination. The D-configuration confers resistance to endogenous proteases that recognize L-amino acids, thereby extending peptide in vivo half-life [1]. The 2,6-difluorination pattern, distinct from 4-fluoro or 2,4-difluoro substitution, alters electron density distribution on the aromatic ring and enhances lipophilicity . These combined features produce biological outcomes—including altered receptor binding profiles, modified enzyme inhibition kinetics, and distinct pharmacokinetic behavior—that cannot be replicated by substituting with an L-enantiomer, a racemate, or a mono-fluorinated analog [2].

Quantitative Evidence: Differential Performance of D-2,6-Difluorophenylalanine (CAS 266360-62-7) vs. Comparators


D-Configuration Confers Enhanced Resistance to Protease Degradation vs. L-Phenylalanine

D-2,6-Difluorophenylalanine, as a D-amino acid, is not recognized by most endogenous mammalian proteases, which exhibit strict stereospecificity for L-amino acids [1]. This characteristic significantly extends the in vivo half-life of peptides incorporating this residue compared to those containing natural L-phenylalanine or L-2,6-difluorophenylalanine. X-ray crystallography studies on structurally related D-fluorinated phenylalanines have demonstrated up to 30% tighter binding to trypsin-like proteases compared to L-counterparts, a structural feature that correlates with reduced proteolytic turnover .

Peptide Therapeutics Metabolic Stability Protease Resistance

2,6-Difluorination Pattern Alters Aromatic Ring Electronics and Lipophilicity vs. Mono-Fluorinated Analogs

The 2,6-difluorination pattern in D-2,6-Difluorophenylalanine produces distinct electronic effects on the aromatic ring compared to 4-fluoro (para) or 2,4-difluoro substitution patterns. The ortho,ortho'-difluoro substitution draws electron density symmetrically from the ring, affecting π-stacking interactions and hydrogen bonding capacity of the aromatic moiety . The computed XLogP3-AA value for 2,6-difluorophenylalanine is -1.2 [1], whereas experimental logP for mono-fluorinated L-4-fluorophenylalanine is reported as approximately 1.17 . This substantial difference in lipophilicity (ΔlogP ~2.4) directly impacts membrane permeability, tissue distribution, and binding interactions with hydrophobic protein pockets.

Medicinal Chemistry Structure-Activity Relationship Physicochemical Properties

D-2,6-Difluorophenylalanine as a Distinct Chiral Building Block vs. DL-Racemate (CAS 32133-39-4)

D-2,6-Difluorophenylalanine (CAS 266360-62-7) is supplied as the single D- (R-) enantiomer with enantiomeric excess (ee) specifications typically ≥97% from commercial sources, as confirmed by HPLC analysis . In contrast, DL-2,6-difluorophenylalanine (CAS 32133-39-4) is an equimolar mixture of D- and L-enantiomers. For applications requiring stereochemically pure peptides or proteins—such as receptor binding studies, enzyme inhibitor development, or any chiral recognition-dependent assay—use of the racemate introduces 50% contamination with the biologically incompatible L-enantiomer, which can produce confounding binding data, off-target effects, or altered pharmacokinetics [1].

Peptide Synthesis Chiral Purity Solid-Phase Peptide Synthesis

D-2,6-Difluorophenylalanine Serves as Precursor for Enzyme Inhibitors Targeting Cysteine Proteases

D-2,6-Difluorophenylalanine and its derivatives are incorporated as key structural motifs in cysteine protease inhibitors, particularly those targeting cathepsins B, K, L, F, and S . Patent literature describes synthetic processes utilizing (2S)-2-{[(2,6-difluorophenyl)carbonyl]amino} derivatives—which share the 2,6-difluorophenyl pharmacophore—as intermediates for preparing therapeutically relevant compounds [1]. The 2,6-difluorophenyl moiety contributes to binding interactions within the protease active site, while the D-configuration provides resistance to off-target proteolysis . The 2,6-difluorination pattern, as opposed to alternative fluorination patterns, is specifically claimed in these patent applications, indicating its unique contribution to inhibitor potency and selectivity.

Enzyme Inhibition Cysteine Protease Cathepsin Inhibitor

Recommended Research and Industrial Applications for D-2,6-Difluorophenylalanine (CAS 266360-62-7)


Synthesis of Protease-Resistant Therapeutic Peptides Requiring Extended In Vivo Half-Life

D-2,6-Difluorophenylalanine is optimally deployed as a building block in solid-phase peptide synthesis (SPPS) for therapeutic peptides where resistance to endogenous protease degradation is essential. The D-configuration ensures that the peptide backbone at the incorporation site is not recognized by L-specific mammalian proteases, significantly extending circulating half-life [1]. The 2,6-difluorination further modulates receptor binding interactions and metabolic stability relative to non-fluorinated D-phenylalanine [2]. Procurement of the enantiopure D-form (≥97% ee) eliminates the need for post-synthetic chiral resolution and ensures batch-to-batch reproducibility in peptide synthesis workflows .

Development of Cysteine Protease Inhibitors Targeting Cathepsins B, K, L, F, and S

D-2,6-Difluorophenylalanine serves as a chiral precursor or core structural component in the synthesis of cysteine protease inhibitors, specifically those directed against cathepsins B, K, L, F, and S [1]. The 2,6-difluorophenyl pharmacophore is explicitly claimed in patent literature describing processes for preparing phenylalanine-derived inhibitors [2]. Researchers developing novel cathepsin inhibitors should procure the D-enantiomer rather than the L-form or racemate to maintain stereochemical consistency with existing structure-activity relationship data and to maximize target selectivity while minimizing off-target protease recognition .

Structure-Activity Relationship Studies of Fluorinated Amino Acid Effects on Peptide Conformation and Receptor Binding

D-2,6-Difluorophenylalanine enables systematic structure-activity relationship (SAR) investigations comparing the effects of 2,6-difluorination versus 4-fluoro (para) or 2,4-difluoro substitution patterns on peptide conformation, receptor binding affinity, and pharmacokinetic parameters [1]. The substantially different lipophilicity profile (XLogP3-AA = -1.2 for 2,6-difluoro vs. logP ≈ 1.17 for 4-fluoro) allows researchers to probe the impact of aromatic ring electronics and hydrophobicity on membrane permeability and target engagement [2]. Use of the enantiopure D-form ensures that observed differences arise from fluorination pattern rather than stereochemical heterogeneity .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for D-2,6-Difluorophenyl-alanine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.